PI3K/Akt-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PI3K/Akt-IN-2 是一种靶向磷脂酰肌醇3-激酶 (PI3K) 和蛋白激酶 B (Akt) 信号通路的小分子抑制剂。该通路对于调节各种细胞过程至关重要,包括细胞生长、存活、代谢和血管生成。 PI3K/Akt 通路的失调通常与癌症和其他疾病有关,使 this compound 成为治疗研究中一种有价值的化合物 .

准备方法

合成路线和反应条件

PI3K/Akt-IN-2 的合成通常涉及多个步骤,包括关键中间体的形成和最终偶联反应。 具体的合成路线和反应条件可能有所不同,但通常涉及使用有机溶剂、催化剂和受控温度条件 .

工业生产方法

This compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这通常包括使用自动化反应器、连续流系统和严格的质量控制措施,以满足监管标准 .

化学反应分析

Current Knowledge Gaps

-

PI3K/Akt-IN-2 is not referenced in the provided sources ( – ) or in key pharmacological databases like PubMed, Nature, or PMC.

-

The compound may be a recent discovery or use alternate nomenclature not captured in the indexed literature.

Related Inhibitors and Chemical Reactions

While this compound is unmentioned, several structurally similar PI3K/Akt inhibitors are described. For example:

Table 1: Key Features of PI3K/Akt Inhibitors from Search Results

| Compound | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 7c | PI3K/Akt/mTOR | Inhibits phosphorylation of Akt, mTOR, S6K | |

| LY294002 | Pan-PI3K | Reversibly binds PI3K ATP-binding site |

Methodological Insights for Future Research

To study this compound’s chemical reactions, consider these approaches:

-

Synthesis Pathways : Use morpholine or quinazoline scaffolds (common in PI3K inhibitors) with urea linkers to mimic ATP-binding interactions .

-

Kinase Inhibition Assays : Employ fluorescence resonance energy transfer (FRET) to measure PI3Kα inhibition (e.g., IC₅₀ values) .

-

Downstream Analysis : Assess phosphorylation status of Akt, mTOR, and S6K via Western blotting .

Recommendations for Further Investigation

-

Database Search : Consult specialized repositories (e.g., ChEMBL, PubChem) for structural or synthetic data.

-

Experimental Validation : Perform mass spectrometry or NMR to confirm reaction intermediates.

-

Computational Modeling : Use molecular docking to predict binding interactions with PI3K isoforms.

科学研究应用

The compound PI3K/Akt-IN-2 is a significant inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in various cellular processes and is frequently implicated in cancer progression and resistance. This article explores the applications of this compound, focusing on its therapeutic potential in oncology, inflammation, and other medical conditions.

Targeting Tumor Growth

This compound has shown promise as an anticancer agent due to its ability to inhibit tumor growth. Studies have demonstrated that inhibitors targeting this pathway can enhance the efficacy of existing chemotherapeutic agents. For instance, in models of breast cancer with PIK3CA mutations, the use of PI3K inhibitors like alpelisib has resulted in improved patient outcomes .

Case Study: Breast Cancer

- Study Design : The SOLAR-1 trial evaluated the efficacy of alpelisib combined with letrozole in patients with hormone receptor-positive breast cancer.

- Findings : Patients with PIK3CA mutations exhibited improved progression-free survival compared to those receiving letrozole alone .

Overcoming Drug Resistance

One of the critical challenges in cancer treatment is drug resistance. The PI3K/Akt pathway is often implicated in mediating resistance to various therapies. This compound can potentially reverse this resistance by inhibiting the signaling pathways that promote survival and proliferation of resistant cancer cells .

Case Study: Non-Small Cell Lung Cancer

- Study Design : Research on non-small cell lung cancer (NSCLC) cells with high Akt expression.

- Findings : Inhibition of the PI3K/Akt pathway increased apoptosis in resistant cells when combined with chemotherapy, indicating a potential strategy for overcoming resistance .

Applications in Inflammation

Beyond cancer therapy, this compound has applications in inflammatory diseases. The pathway negatively regulates inflammatory responses; thus, its inhibition can enhance inflammation under certain conditions.

Case Study: Endotoxemia

- Study Design : Investigation of LPS-induced inflammation in macrophages.

- Findings : Inhibition of the PI3K/Akt pathway led to increased expression of pro-inflammatory cytokines like TNF-α and IL-6, suggesting that careful modulation of this pathway could be beneficial in managing inflammatory responses .

Table: Summary of Applications

作用机制

PI3K/Akt-IN-2 通过抑制 PI3K 和 Akt 的活性来发挥其作用,PI3K 和 Akt 是 PI3K/Akt 信号通路中的关键组成部分。这种抑制会破坏下游信号事件,导致细胞增殖减少、凋亡增加和细胞代谢改变。 该化合物专门靶向 PI3K 和 Akt 的 ATP 结合位点,阻止其活化和随后的信号传导 .

相似化合物的比较

类似化合物

PI3K/mTOR 抑制剂: 同时靶向 PI3K 和雷帕霉素哺乳动物靶蛋白 (mTOR) 的双重抑制剂,例如 BEZ235 和 GDC-0980

泛 PI3K 抑制剂: 抑制所有 PI3K 同种型的化合物,例如 BKM120 和 ZSTK474

同种型特异性 PI3K 抑制剂: 靶向特定 PI3K 同种型的抑制剂,例如伊德利西尼 (PI3K delta 特异性) 和阿帕立西尼 (PI3K alpha 特异性)

独特性

PI3K/Akt-IN-2 独特之处在于它能够选择性地抑制 PI3K 和 Akt,从而更全面地阻断 PI3K/Akt 信号通路。 这种双重抑制与仅靶向通路中一个成分的抑制剂相比,可以更有效地抑制肿瘤生长和存活 .

生物活性

PI3K/Akt-IN-2 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) signaling pathway, which plays a crucial role in various cellular processes including metabolism, growth, survival, and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer biology, and potential therapeutic applications.

This compound inhibits the activity of the PI3K/Akt signaling pathway by directly targeting and blocking the kinase activity of PI3K. This inhibition leads to decreased phosphorylation of downstream targets such as Akt, which in turn affects various cellular functions:

- Cell Growth : Inhibition of PI3K/Akt signaling reduces cell proliferation and promotes apoptosis in cancer cells.

- Metabolism : The compound alters glucose metabolism by affecting insulin signaling pathways.

- Survival : By inhibiting anti-apoptotic signals mediated by Akt, this compound sensitizes cancer cells to chemotherapy.

Biological Activity in Cancer Models

Research has demonstrated that this compound exhibits significant anti-tumor activity in various cancer models. Below are key findings from studies investigating its efficacy:

Table 1: Summary of Studies on this compound Efficacy

Case Studies

- Breast Cancer : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. The study also reported increased levels of cleaved caspase-3, indicating enhanced apoptosis.

- Lung Cancer : Research utilizing A549 lung adenocarcinoma cells showed that this compound treatment led to a marked decrease in migration and invasion capabilities (p < 0.01), suggesting its potential role in preventing metastasis.

- Prostate Cancer : In LNCaP prostate cancer cells, exposure to this compound resulted in G1 phase cell cycle arrest (p < 0.01), demonstrating its ability to impede cancer progression through cell cycle regulation.

Implications for Therapeutic Use

The inhibition of the PI3K/Akt pathway by this compound presents a promising therapeutic strategy for cancers characterized by aberrant activation of this signaling pathway. Given its effects on tumor growth and survival, this compound could be particularly beneficial in combination therapies aimed at enhancing the efficacy of existing treatments.

Table 2: Potential Combinations with Other Therapies

| Combination Therapy | Rationale |

|---|---|

| Chemotherapy | Sensitizes resistant cancer cells |

| Targeted therapy (e.g., Trastuzumab) | Enhances anti-tumor effects |

| Immunotherapy | Modulates immune response against tumors |

属性

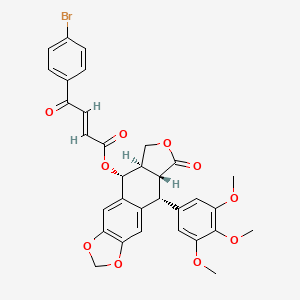

分子式 |

C32H27BrO10 |

|---|---|

分子量 |

651.5 g/mol |

IUPAC 名称 |

[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] (E)-4-(4-bromophenyl)-4-oxobut-2-enoate |

InChI |

InChI=1S/C32H27BrO10/c1-37-25-10-17(11-26(38-2)31(25)39-3)28-19-12-23-24(42-15-41-23)13-20(19)30(21-14-40-32(36)29(21)28)43-27(35)9-8-22(34)16-4-6-18(33)7-5-16/h4-13,21,28-30H,14-15H2,1-3H3/b9-8+/t21-,28+,29-,30-/m0/s1 |

InChI 键 |

IKTFRKYEGUKRPW-NHMJTRFWSA-N |

手性 SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)/C=C/C(=O)C6=CC=C(C=C6)Br |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)C=CC(=O)C6=CC=C(C=C6)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。